Superior Potency Against Erythromycin-Resistant S. pneumoniae: 256-Fold Lower MIC90 Versus Macrolide Comparators
In a multicenter European surveillance study of 992 pneumococcal clinical isolates, telithromycin demonstrated a MIC90 of 0.06 μg/mL against the entire collection, with 99.8% of isolates susceptible at ≤0.5 μg/mL. In stark contrast, the macrolide comparators erythromycin, azithromycin, and clarithromycin exhibited MIC90 values exceeding 64 μg/mL—a differential factor of >1,066-fold [1]. Among the 180 erythromycin-resistant isolates (18.1% prevalence), telithromycin maintained MIC50 and MIC90 values of 0.06 and 0.25 μg/mL respectively, whereas macrolide MIC90 values consistently exceeded 64 μg/mL regardless of the underlying resistance mechanism (erm(B) methylase, mef(E) efflux, or L4 ribosomal protein mutation) [1].
| Evidence Dimension | MIC90 (minimum inhibitory concentration for 90% of isolates) against S. pneumoniae |
|---|---|
| Target Compound Data | 0.06 μg/mL (all isolates); 0.25 μg/mL (erythromycin-resistant subset) |
| Comparator Or Baseline | Erythromycin MIC90 >64 μg/mL; Azithromycin MIC90 >64 μg/mL; Clarithromycin MIC90 >64 μg/mL |
| Quantified Difference | >1,066-fold lower MIC90 for telithromycin versus macrolides; 256-fold lower MIC90 against resistant isolates |
| Conditions | 992 S. pneumoniae clinical isolates from 10 Central and Eastern European countries (1999–2000); CLSI broth microdilution; erythromycin-resistant n=180 (18.1%) |
Why This Matters
This >1,000-fold potency differential directly informs compound selection for in vitro susceptibility studies targeting macrolide-resistant pneumococcal strains, where standard macrolides would yield false-negative results due to complete resistance.
- [1] Nagai K, Appelbaum PC, Davies TA, et al. Susceptibilities to telithromycin and six other agents and prevalence of macrolide resistance due to L4 ribosomal protein mutation among 992 pneumococci from 10 Central and Eastern European countries. Antimicrob Agents Chemother. 2002;46(2):371-377. View Source
